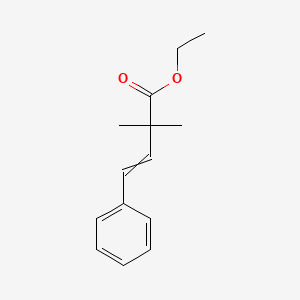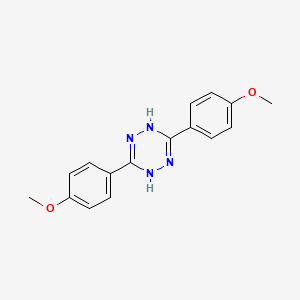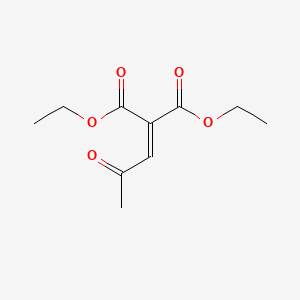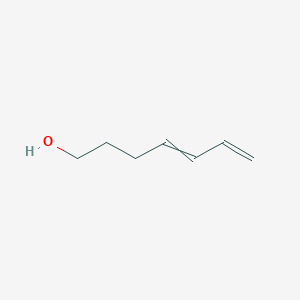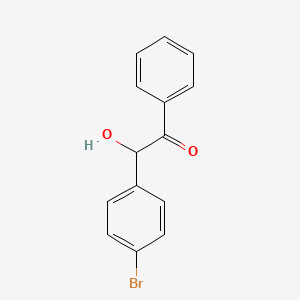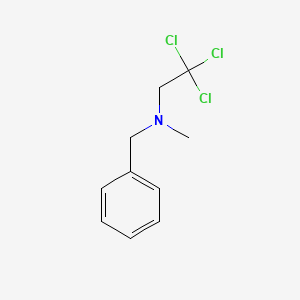
Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- is a chemical compound with the molecular formula C10H12Cl3N It is a derivative of benzenemethanamine, where the nitrogen atom is substituted with a methyl group and a 2,2,2-trichloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- typically involves the alkylation of N-methylbenzenemethanamine with 2,2,2-trichloroethanol. The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, followed by the addition of 2,2,2-trichloroethanol. The reaction is usually conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction conditions such as temperature, pressure, and reactant flow rates. This method enhances the efficiency and yield of the desired product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The trichloroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-methyl-: Lacks the trichloroethyl group, resulting in different chemical properties and reactivity.
Benzenemethanamine, 2-methyl-: Substituted with a methyl group at the 2-position, leading to variations in steric and electronic effects.
Uniqueness
Benzenemethanamine, N-methyl-N-(2,2,2-trichloroethyl)- is unique due to the presence of the trichloroethyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity towards nucleophiles. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
57675-91-9 |
|---|---|
Molecular Formula |
C10H12Cl3N |
Molecular Weight |
252.6 g/mol |
IUPAC Name |
N-benzyl-2,2,2-trichloro-N-methylethanamine |
InChI |
InChI=1S/C10H12Cl3N/c1-14(8-10(11,12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
NFRKLJZUNQOIJK-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


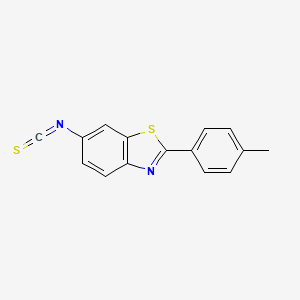
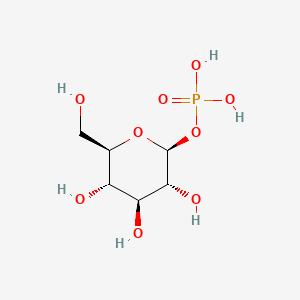
![Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-](/img/structure/B14631440.png)
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)
